5-Cyclopropylisoxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

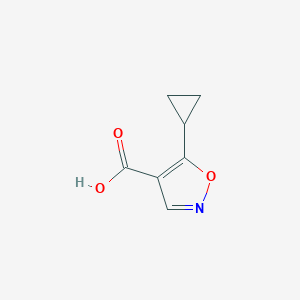

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-3-8-11-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJMAOMSRMPYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564402 | |

| Record name | 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124845-04-1 | |

| Record name | 5-Cyclopropyl-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124845-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyclopropylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Cyclopropylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-cyclopropylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and agrochemical research. The document details a plausible synthetic route, experimental protocols, and expected analytical data, presented in a clear and structured format to facilitate its application in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| CAS Number | 124845-04-1 | [1] |

| Appearance | Solid | |

| Melting Point | 161-165 °C |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving the formation of an ethyl ester intermediate followed by its hydrolysis. This method is a common and effective strategy for the preparation of isoxazole-4-carboxylic acids.

Diagram of the Synthesis Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-cyclopropylisoxazole-4-carboxylic acid, a key building block in the development of novel herbicides. This document outlines its known quantitative properties, detailed experimental protocols for their determination, and its mechanism of action through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) pathway.

Core Physicochemical Data

This compound is a solid, light brown to brown crystalline compound. Its fundamental properties are summarized in the table below. It is primarily utilized as a synthetic intermediate in the agrochemical industry for the production of potent herbicidal agents.

| Property | Value | Notes |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| CAS Number | 124845-04-1 | |

| Melting Point | 161-165 °C | Experimentally determined.[1] |

| pKa (Acid Dissociation Constant) | Data not available | As a carboxylic acid, it is expected to be a weak acid. The pKa can be determined experimentally via potentiometric titration as detailed in the protocols section. |

| logP (Octanol-Water Partition Coefficient) | 0.5 (Predicted) | This is a predicted value for XlogP.[2] An experimental value can be obtained using the shake-flask method outlined in the protocols section. |

| Aqueous Solubility | Data not available | The solubility is expected to be pH-dependent due to the carboxylic acid moiety. An experimental value can be determined via HPLC as described in the protocols section. |

| Appearance | Light brown to brown solid | [1] |

Synthesis and Mechanism of Action

This compound serves as a crucial precursor for a class of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the tyrosine catabolism pathway in plants, which is responsible for the biosynthesis of plastoquinone and tocopherols. These molecules are essential for photosynthesis and protecting chlorophyll from photodegradation. By inhibiting HPPD, the derivatives of this compound disrupt this pathway, leading to the characteristic bleaching of plant tissues and ultimately, plant death.

Below is a diagram illustrating the inhibition of the HPPD signaling pathway.

A general synthetic workflow for preparing derivatives of this compound for herbicidal applications is outlined below. This typically involves the activation of the carboxylic acid followed by amidation with a suitable amine.

Detailed Experimental Protocols

The following are detailed protocols for the experimental determination of the key physicochemical properties of this compound.

3.1. Determination of Melting Point

-

Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. This range is reported as the melting point.

-

3.2. Determination of pKa by Potentiometric Titration

-

Principle: The pKa is determined by titrating a solution of the weak acid (this compound) with a strong base (e.g., NaOH) and monitoring the pH of the solution. The pKa is the pH at which half of the acid has been neutralized.

-

Apparatus: pH meter with a combination glass electrode, magnetic stirrer and stir bar, burette, beaker, analytical balance.

-

Reagents:

-

This compound (accurately weighed).

-

Standardized 0.1 M sodium hydroxide (NaOH) solution.

-

Deionized water (carbonate-free).

-

pH calibration buffers (e.g., pH 4.00, 7.00, and 10.00).

-

-

Procedure:

-

Calibrate the pH meter using the standard buffers.

-

Accurately weigh approximately 15-20 mg of this compound and dissolve it in 50 mL of deionized water in a beaker. Gentle heating may be required to aid dissolution.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the equivalence point.

-

Plot a titration curve (pH vs. volume of NaOH added). The equivalence point is the point of steepest inflection.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

3.3. Determination of logP by Shake-Flask Method

-

Principle: The octanol-water partition coefficient (P) is determined by measuring the concentration of the solute in both the n-octanol and aqueous phases after they have reached equilibrium. logP is the logarithm of this ratio.

-

Apparatus: Separatory funnel or screw-cap vials, mechanical shaker, analytical balance, centrifuge, UV-Vis spectrophotometer or HPLC.

-

Reagents:

-

This compound.

-

n-Octanol (pre-saturated with water).

-

Aqueous buffer (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol).

-

-

Procedure:

-

Prepare a stock solution of this compound in either the aqueous or octanol phase.

-

Add equal volumes of the pre-saturated n-octanol and aqueous buffer to a separatory funnel or vial.

-

Add a known amount of the stock solution to the biphasic system.

-

Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, the mixture can be centrifuged to aid separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

-

The logP is the base-10 logarithm of P.

-

3.4. Determination of Aqueous Solubility by HPLC

-

Principle: An excess amount of the solid compound is equilibrated with water, and the concentration of the dissolved compound in the saturated solution is determined by High-Performance Liquid Chromatography (HPLC).

-

Apparatus: HPLC system with a suitable detector (e.g., UV), analytical column (e.g., C18), vials with screw caps, mechanical shaker or rotator, syringe filters (e.g., 0.45 µm), analytical balance.

-

Reagents:

-

This compound.

-

HPLC-grade water.

-

HPLC-grade solvents for the mobile phase (e.g., acetonitrile, methanol).

-

Buffer salts for the mobile phase if required.

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of water.

-

Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the excess solid to settle.

-

Filter a sample of the supernatant through a syringe filter to remove any undissolved solid.

-

Dilute the filtered saturated solution with the mobile phase to a concentration within the calibration range of the HPLC method.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of the compound in the diluted sample from the calibration curve and calculate the concentration in the original saturated solution, which represents the aqueous solubility.

-

References

Spectroscopic Analysis of 5-Cyclopropylisoxazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-cyclopropylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of this compound is critical for understanding its chemical properties and biological activity. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, vibrational frequencies, and fragmentation patterns of its constituent functional groups: the cyclopropyl ring, the isoxazole heterocycle, and the carboxylic acid moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~13.5 (broad) | s | - | 1H | -COOH |

| ~8.90 | s | - | 1H | H-3 (isoxazole ring) |

| ~2.50 | m | - | 1H | CH (cyclopropyl) |

| ~1.20 | m | - | 2H | CH₂ (cyclopropyl) |

| ~1.05 | m | - | 2H | CH₂ (cyclopropyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (carboxylic acid) |

| ~168.0 | C-5 (isoxazole ring) |

| ~158.0 | C-3 (isoxazole ring) |

| ~110.0 | C-4 (isoxazole ring) |

| ~12.0 | CH (cyclopropyl) |

| ~9.0 | CH₂ (cyclopropyl) |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad | O-H stretch | Carboxylic Acid |

| ~3100 | Medium | C-H stretch | Cyclopropyl & Isoxazole |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600 | Medium | C=N stretch | Isoxazole |

| ~1450 | Medium | C-H bend | Cyclopropyl |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |

| ~1020 | Medium | Ring deformation | Cyclopropyl |

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

| m/z (negative ion mode) | Assignment |

| 152.03 | [M-H]⁻ |

| 108.04 | [M-H-CO₂]⁻ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized for small organic molecules and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

The NMR spectra should be acquired on a 500 MHz spectrometer.

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or another suitable solvent, and allow it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization, depending on the desired ionization mode. For this molecule, negative ion mode is likely to be more informative.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The analysis should be performed on a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the negative ion mode over a suitable mass range (e.g., m/z 50-300). Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate should be optimized to maximize the signal of the deprotonated molecule [M-H]⁻.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

-

The accurate mass of the molecular ion can be used to confirm the elemental composition of the molecule.

-

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of this compound.

The interpretation of the collective data from these techniques will provide a comprehensive structural confirmation of this compound. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, the IR spectrum will identify the key functional groups, and the mass spectrum will confirm the molecular weight and elemental composition.

A Technical Guide to the Biological Activity Screening of Novel Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in screening novel isoxazole compounds for their therapeutic potential. Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a critical scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this versatile core have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[3][4]

The integration of the isoxazole ring into a molecule can enhance its physicochemical properties and biological activity.[1] Many successful drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, feature this heterocyclic system, highlighting its pharmacological significance.[1][2] This document outlines key experimental protocols, presents quantitative data from recent studies, and visualizes complex biological processes to facilitate a deeper understanding of isoxazole screening workflows.

Anticancer Activity Screening

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting various mechanisms of action including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[5] The initial screening of these compounds typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, Hep3B for liver).[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA solution.

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals.

-

96-well microplates.

-

Test isoxazole compounds and a positive control (e.g., Doxorubicin).[6]

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Data Presentation: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the cytotoxic activity of selected isoxazole derivatives against various cancer cell lines, expressed as IC₅₀ values.

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| 2a | MCF-7 | Breast | 39.80 | [6] |

| 2d | HeLa | Cervical | 15.48 | [6] |

| 2d | Hep3B | Liver | ~23 | [6][7] |

| 2e | Hep3B | Liver | ~23 | [6][7] |

| 39 | Not Specified | Cancer | 4 ± 1 | [8] |

| 45 | Not Specified | Cancer | 2 ± 1 | [8] |

| Compound [Fig 27] | Colon 38 / CT-26 | Colon | 2.5 | [1] |

Visualization: Anticancer Mechanism Workflow

The screening process for identifying the mechanism of action of a potential anticancer isoxazole compound often follows a logical progression from confirming cell death to elucidating the specific molecular pathways involved.

Antimicrobial Activity Screening

Isoxazole derivatives are known to possess significant antibacterial and antifungal properties.[9] Screening for antimicrobial activity is crucial for identifying lead compounds for the development of new anti-infective agents. The presence of certain substituents, such as methoxy, nitro, or halogen groups, can significantly enhance this activity.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Materials and Reagents:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli).[9]

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Sterile 96-well microplates.

-

Test isoxazole compounds and a standard antibiotic (e.g., Ciprofloxacin, Fluconazole).[8]

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

Procedure:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Serial Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in broth so that each well receives a final concentration of about 5 x 10⁵ CFU/mL after adding 50 µL of the diluted inoculum.

-

Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with medium only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity of Isoxazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected isoxazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | Strain Type | MIC (µg/mL) | Reference |

| 28 | S. aureus | Gram-positive Bacteria | 1 | [8] |

| 28 | C. albicans | Fungus | 2 | [8] |

| 46 | A. niger | Fungus | 2 ± 1 | [8] |

| 18 | B. cereus | Gram-positive Bacteria | 31.25 | [9] |

| 18 | S. aureus | Gram-positive Bacteria | 62.5 | [9] |

Visualization: Structure-Activity Relationship (SAR) for Antimicrobial Activity

Structure-activity relationship studies help in understanding how chemical modifications to the isoxazole scaffold influence its biological activity, guiding the design of more potent derivatives.

Anti-inflammatory Activity Screening

Isoxazole derivatives have shown significant potential as anti-inflammatory agents, often by inhibiting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or by modulating inflammatory signaling pathways.[11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds against acute inflammation.[13][14]

Materials and Reagents:

-

Wistar rats or Swiss albino mice.

-

Carrageenan solution (1% w/v in sterile saline).

-

Test isoxazole compounds.

-

Positive control drug (e.g., Indomethacin, Nimesulide).[13]

-

Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Plethysmometer or digital calipers for measuring paw volume/thickness.

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide animals into groups (n=6-8): Vehicle Control, Positive Control, and Test Compound groups (at various doses). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and the positive control drug orally or via intraperitoneal injection. The vehicle control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14]

-

Measurement of Paw Edema: Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity of Isoxazole Derivatives

The following table presents data on the anti-inflammatory effects of certain isoxazole compounds.

| Compound ID | Assay | Model | Activity | Reference |

| MZO-2 | Carrageenan-induced paw inflammation | In vivo (mice) | Potent inhibitory effect | [15] |

| MZO-2 | LPS-induced TNF-α production | In vitro (human cells) | Weak suppression | [15] |

| 9a | LPS-induced TNF-α and IL-6 production | In vitro (THP-1 cells) | Significant inhibition | [11] |

| TPI-7 | Carrageenan-induced paw edema | In vivo (rats) | Most active in series | [13] |

| TPI-13 | Carrageenan-induced paw edema | In vivo (rats) | Most active in series | [13] |

Visualization: NF-κB Signaling Pathway Inhibition

Many anti-inflammatory compounds act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory responses.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdb.apec.org [pdb.apec.org]

- 11. mdpi.com [mdpi.com]

- 12. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Mechanisms of 5-Cyclopropylisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-cyclopropylisoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry. Its unique combination of the electron-rich isoxazole ring and the conformationally constrained, metabolically stable cyclopropyl group imparts favorable physicochemical properties, leading to derivatives with diverse and potent biological activities.[1] This technical guide delves into the core mechanisms of action for two distinct classes of 5-cyclopropylisoxazole derivatives: as potent herbicides through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and as promising therapeutics for metabolic diseases by acting as agonists of the Farnesoid X Receptor (FXR).

Section 1: Herbicidal Activity via HPPD Inhibition

A significant application of 5-cyclopropylisoxazole derivatives is in agriculture as herbicides. These compounds are designed as pro-herbicides that, upon application, undergo metabolic activation in planta to potently inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

Mechanism of Action

The herbicidal activity of these derivatives stems from a fascinating chemical transformation. The 5-cyclopropylisoxazole core is a stable pro-herbicide. However, within the plant, the isoxazole ring is cleaved, leading to the formation of a highly active diketonitrile (DKN) metabolite.[2] This DKN is the actual inhibitory species that targets the HPPD enzyme.

HPPD is a critical non-heme iron(II)-dependent oxygenase in the tyrosine catabolism pathway. In plants, this pathway is essential not only for amino acid degradation but also for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.[3][4] By inhibiting HPPD, the DKN metabolite prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate. This blockage leads to a depletion of plastoquinone, which in turn disrupts the carotenoid biosynthesis pathway. The lack of carotenoids, which protect chlorophyll from photooxidation, results in the characteristic "bleaching" of the plant tissues, followed by growth cessation and death.[5]

Quantitative Data: Herbicidal Activity

The herbicidal potency is often quantified by the concentration required for a certain level of inhibition. For the isoxazole ring-opened product (DKN) of specific N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, the inhibitory activity against HPPD is significant.

| Compound | Target | Assay Type | Value | Reference |

| II-05 (DKN of I-05) | HPPD | Enzymatic Bioassay | EC50: 1.05 µM | [6] |

| Mesotrione (Control) | HPPD | Enzymatic Bioassay | EC50: 1.35 µM | [6] |

Experimental Protocol: HPPD Enzyme Inhibition Assay

A common method to determine the inhibitory potential of compounds against HPPD is a spectrophotometric enzyme assay.

Objective: To determine the IC50 or EC50 value of a test compound against HPPD.

Principle: The activity of recombinant HPPD is measured by monitoring the conversion of the substrate, 4-hydroxyphenylpyruvate (HPP), to homogentisate. This can be coupled to a subsequent reaction or directly measured. A widely used method involves a colorimetric bioassay using a recombinant E. coli strain expressing the plant HPPD. This strain can convert tyrosine into a melanin-like pigment. HPPD inhibitors block this pathway, leading to a measurable decrease in pigment production.[7][8]

Methodology:

-

Enzyme/Cell Preparation: Recombinant plant HPPD is expressed in and purified from E. coli. Alternatively, whole E. coli cells expressing HPPD are cultured and prepared for the assay.[7]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the recombinant cells (or purified enzyme), growth medium, and the substrate (tyrosine).

-

Inhibitor Addition: Test compounds (e.g., 5-cyclopropylisoxazole derivatives) are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations.

-

Incubation: The plate is incubated to allow for cell growth, enzyme expression, and the enzymatic reaction to proceed. During this time, in the absence of an inhibitor, the cells produce a dark pigment.

-

Data Acquisition: After incubation, the amount of pigment produced is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The EC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Section 2: Metabolic Regulation via Farnesoid X Receptor (FXR) Agonism

In the realm of drug development, 5-cyclopropylisoxazole derivatives have emerged as potent and selective agonists of the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways.

Mechanism of Action

FXR is a nuclear receptor primarily expressed in the liver, intestine, and kidneys. It acts as a sensor for bile acids.[9] Upon activation by a ligand (agonist), FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[9]

This binding modulates the transcription of numerous genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.[10] For instance, FXR activation suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, providing a negative feedback mechanism.[9] Agonism of FXR by compounds like the 5-cyclopropylisoxazole derivative LY2562175 has been shown to robustly lower plasma LDL and VLDL, making it a promising strategy for the treatment of dyslipidemia.

Quantitative Data: FXR Agonist Activity

The activity of FXR agonists is determined by their ability to activate the receptor and induce the transcription of a reporter gene.

| Compound | Target | Assay Type | Value | Reference |

| LY2562175 | FXR | Cell-based reporter assay | Potent Agonist | [10] |

| Cilofexor | FXR | Cell-based reporter assay | Potent Agonist | [10] |

| GW4064 (Control) | FXR | Cell-based reporter assay | EC50 ~30 nM | [10] |

Experimental Protocol: Cell-Based FXR Reporter Gene Assay

A standard method for identifying and characterizing FXR agonists is the cell-based reporter gene assay.

Objective: To quantify the agonist activity of a test compound on the FXR.

Principle: This assay utilizes a host cell line (e.g., HEK293T) that is transiently or stably transfected with two plasmids: an expression vector for the human FXR and a reporter plasmid. The reporter plasmid contains a luciferase or other reporter gene under the control of a promoter with FXREs. When an FXR agonist activates the receptor, the FXR/RXR heterodimer binds to the FXREs and drives the expression of the reporter gene, producing a measurable signal.[6][11][12]

Methodology:

-

Cell Culture and Transfection: HEK293T or a similar cell line is cultured under standard conditions. The cells are then co-transfected with the FXR expression plasmid and the FXRE-luciferase reporter plasmid.

-

Cell Plating: After transfection, the cells are seeded into 96-well plates and allowed to adhere.

-

Compound Treatment: The test 5-cyclopropylisoxazole derivatives are added to the wells at a range of concentrations. A known FXR agonist (e.g., GW4064) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The plates are incubated for 18-24 hours to allow for compound treatment and reporter gene expression.

-

Lysis and Luminescence Reading: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.

-

Data Analysis: The fold activation is calculated relative to the vehicle control for each compound concentration. The EC50 value is determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The 5-cyclopropylisoxazole core represents a versatile and highly valuable scaffold in modern chemical research. The examples of HPPD inhibitors and FXR agonists highlight the remarkable ability of this single chemical entity to be tailored for completely different biological targets and applications. For researchers in agrochemicals, the pro-herbicidal nature and potent, selective action of these derivatives offer a continuing avenue for the development of effective weed management solutions. For professionals in drug discovery, the demonstrated efficacy of 5-cyclopropylisoxazole derivatives as modulators of key metabolic regulators like FXR provides a strong foundation for the design of novel therapeutics for prevalent conditions such as dyslipidemia and other metabolic syndromes. A thorough understanding of these distinct mechanisms of action is crucial for the continued exploration and exploitation of this powerful chemical scaffold.

References

- 1. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of p-hydroxyphenylpyruvate dioxygenase by the diketonitrile of isoxaflutole: a case of half-site reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. besjournal.com [besjournal.com]

- 7. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 10. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

The Synthetic Chemist's Guide to Isoxazole-4-Carboxylic Acids: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The isoxazole-4-carboxylic acid moiety, in particular, serves as a crucial building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides an in-depth review of the core synthetic methodologies for preparing isoxazole-4-carboxylic acids and their derivatives, with a focus on detailed experimental protocols and comparative data to aid in the selection and optimization of synthetic routes.

Core Synthetic Strategies

The synthesis of isoxazole-4-carboxylic acids can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The most prominent methods include the construction of the isoxazole ring from acyclic precursors, such as β-ketoesters, and the rearrangement of other heterocyclic systems.

Synthesis from β-Dicarbonyl Compounds

A prevalent and versatile approach to the isoxazole core involves the condensation of a three-carbon component, typically a β-dicarbonyl compound or its equivalent, with a source of hydroxylamine. This strategy allows for the introduction of substituents at various positions of the isoxazole ring.

A widely used industrial method for the synthesis of 5-methylisoxazole-4-carboxylic acid, a key intermediate for the drug Leflunomide, starts from readily available ethyl acetoacetate and triethylorthoformate.[1][2][3] The general sequence involves the formation of an ethoxymethyleneacetoacetic ester, followed by cyclization with hydroxylamine and subsequent hydrolysis of the ester.

Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid [1][4]

-

Step 1: Synthesis of Ethyl Ethoxymethyleneacetoacetic Ester. A mixture of ethyl acetoacetate, triethylorthoformate, and acetic anhydride is heated at a temperature between 75°C and 150°C.[1] A typical procedure involves heating at 90-120°C.[2]

-

Step 2: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate. The resulting ethyl ethoxymethyleneacetoacetic ester is then reacted with hydroxylamine sulfate in the presence of a base such as sodium acetate. This cyclization is typically carried out at a low temperature, for instance, between -20°C and 10°C.[1]

-

Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid. The ethyl 5-methylisoxazole-4-carboxylate is hydrolyzed to the corresponding carboxylic acid using a strong acid.[1] For example, 40.0 g of crude ethyl 5-methyl-4-isoxazolecarboxylate is heated with 44 g of 60% sulfuric acid solution to 85°C. The ethanol generated is continuously distilled off. The reaction is monitored by TLC until the ester is consumed (approximately 4 hours). After cooling, the solid product is collected by filtration.[4]

This method is advantageous for its use of inexpensive starting materials and suitability for large-scale production.[3] The process can be optimized to reduce the formation of isomeric impurities to less than 0.1%.[1]

A multi-step method starting from 3-substituted-3-oxopropionates allows for the high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids.[5] This approach offers high yields and avoids the formation of isomers, which can be a challenge in other methods.

Experimental Workflow: High-Regioselectivity Synthesis

Caption: Workflow for the synthesis of 3-substituted-isoxazole-4-carboxylic acids.

Experimental Protocol: Synthesis of 3-Phenyl-4-isoxazolecarboxylic Acid [5]

-

Step 1: Synthesis of 3-Phenyl-isoxazol-5(4H)-one. 3-Oxo-3-phenylpropionate is cyclized with hydroxylamine hydrochloride in an aqueous alkaline solution.

-

Step 2: Synthesis of 4-(Dimethylaminomethylene)-3-phenyl-isoxazol-5(4H)-one. The product from Step 1 is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA).

-

Step 3: Synthesis of 3-Phenyl-4-isoxazolecarboxylic Acid. The resulting enamine is subjected to alkaline hydrolysis, which opens the lactone ring, followed by recyclization and acidification to yield the final product. A yield of 90.5% is reported for this step.[5]

This method is notable for its high yields in each step (often exceeding 80%) and mild reaction conditions.[5]

Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile is a powerful and convergent strategy for constructing the isoxazole ring. To synthesize isoxazole-4-carboxylic acid derivatives, an alkyne bearing a carboxylate group or a precursor is typically employed.

A general procedure involves the in-situ generation of a nitrile oxide from a primary nitro compound, which then reacts with an enamine derived from a β-ketoester.[6]

Experimental Protocol: Synthesis of Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate [6]

-

Step 1: Preparation of Ethyl β-pyrrolidinocrotonate. Ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) are refluxed in benzene with a Dean-Stark trap for 45 minutes. The solvent is removed in vacuo to yield the enamine (98% yield).

-

Step 2: Cycloaddition. The enamine (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine are dissolved in chloroform and cooled in an ice bath. A solution of phosphorus oxychloride (1.11 mole) in chloroform is added slowly. The reaction mixture is then washed with water, 6N HCl, 5% NaOH, and brine. After drying and removal of the solvent, the product is distilled under vacuum to give ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate in 68-71% yield.

Quantitative Data for Selected 1,3-Dipolar Cycloaddition Reactions

| Starting Materials | Product | Yield (%) | Reference |

| Ethyl β-pyrrolidinocrotonate and 1-nitropropane | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 68-71 | [6] |

| 4-Fluorophenyl hydroximoyl chloride and ethyl acetoacetate | Ethyl 5-(4-fluorophenyl)-3-methylisoxazole-4-carboxylate | 95 | [7] |

| Phenyl hydroximoyl chloride and ethyl benzoylacetate | Ethyl 3,5-diphenylisoxazole-4-carboxylate | 92 | [7] |

Domino Isoxazole-Isoxazole Isomerization

A more recent and innovative approach involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles to afford isoxazole-4-carboxylic esters and amides in good yields.[8][9] This method proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate.

Experimental Workflow: Domino Isoxazole-Isoxazole Isomerization

Caption: Domino isomerization for isoxazole-4-carboxylic ester synthesis.

General Experimental Conditions [8][9]

The isomerization is typically carried out using an Fe(II) catalyst, such as FeCl₂, in a solvent like dioxane at elevated temperatures (e.g., 105°C). The reaction is reported to give good yields of the corresponding isoxazole-4-carboxylic esters or amides.

Conclusion

The synthesis of isoxazole-4-carboxylic acids is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of a particular route depends on factors such as the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The classical approach starting from β-dicarbonyl compounds remains a robust and economical option, especially for large-scale production. The 1,3-dipolar cycloaddition offers great versatility in accessing a wide range of substituted isoxazoles. Finally, newer methods like the domino isomerization provide elegant and efficient pathways to these valuable building blocks. This guide provides the foundational knowledge and practical details necessary for researchers to successfully incorporate the synthesis of isoxazole-4-carboxylic acids into their research and development programs.

References

- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 4. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 5. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole Ring System: A Comprehensive Technical Guide to its Reactivity for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile reactivity make it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the reactivity of the isoxazole ring system, offering a valuable resource for researchers and scientists involved in drug discovery and development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Core Reactivity of the Isoxazole Ring

The reactivity of the isoxazole ring is characterized by a balance between its aromatic character and the inherent weakness of the N-O bond. This duality allows for a diverse range of chemical transformations, including electrophilic and nucleophilic substitutions, ring-opening reactions, and cycloadditions. Understanding these reactive pathways is crucial for the strategic functionalization of isoxazole-based drug candidates.

Electrophilic Substitution Reactions

While the isoxazole ring is considered electron-deficient, electrophilic substitution is possible, typically occurring at the C4 position. The regioselectivity is governed by the stability of the intermediate sigma complex. Halogenation, nitration, and acylation are common electrophilic substitution reactions employed to modify the isoxazole core.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of halo-isoxazoles, are powerful methods for introducing carbon-carbon bonds at specific positions on the ring, further expanding the chemical space for drug design.

Table 1: Illustrative Yields for the Synthesis of 4-Alkynylisoxazoles via Sonogashira Coupling

| Entry | 4-Iodoisoxazole Substrate | Terminal Alkyne | Product | Yield (%) |

| 1 | 3,5-Diphenyl-4-iodoisoxazole | Phenylacetylene | 3,5-Diphenyl-4-(phenylethynyl)isoxazole | 98 |

| 2 | 3-Phenyl-5-methyl-4-iodoisoxazole | Phenylacetylene | 3-Phenyl-5-methyl-4-(phenylethynyl)isoxazole | 95 |

| 3 | 3-tert-Butyl-5-phenyl-4-iodoisoxazole | Phenylacetylene | 3-tert-Butyl-5-phenyl-4-(phenylethynyl)isoxazole | 85 |

| 4 | 3,5-Diphenyl-4-iodoisoxazole | 1-Hexyne | 3,5-Diphenyl-4-(hex-1-yn-1-yl)isoxazole | 92 |

Data compiled from studies on Pd-catalyzed Sonogashira cross-coupling reactions of 4-iodoisoxazoles.[1]

Nucleophilic Attack and Ring-Opening Reactions

The isoxazole ring is susceptible to nucleophilic attack, often leading to ring cleavage. The weak N-O bond is the point of initial bond scission. This reactivity is highly useful in synthesis, as the isoxazole ring can serve as a masked precursor for various functional groups.

Strong bases, such as sodium ethoxide, can induce ring-opening to form β-ketonitriles or other difunctionalized compounds. The specific products depend on the substitution pattern of the isoxazole ring and the nature of the nucleophile. Reductive cleavage of the N-O bond, often achieved through catalytic hydrogenation, is another common method to unmask functional groups.

Table 2: Representative Yields of Isoxazole Ring-Opening Reactions

| Isoxazole Derivative | Reagent and Conditions | Product Type | Yield (%) |

| 3,5-Dimethylisoxazole | Na/NH3, t-BuOH | β-Aminoenone | High |

| 4-Methyl-5-phenylisoxazole | Selectfluor®, MeCN, 80 °C | α-Fluorocyanoketone | 93 |

| 3-Phenylisoxazole | Fe(III) catalyst, Microwave | Pyrrole derivative | 87 |

Yields are indicative and can vary based on specific substrates and reaction optimization.[2]

Cycloaddition Reactions

The isoxazole ring can be synthesized through 1,3-dipolar cycloaddition reactions, a highly efficient and regioselective process. The reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis, allowing for the construction of a wide variety of substituted isoxazoles. This method is particularly valuable for creating molecular diversity in drug discovery programs.

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful synthesis and modification of isoxazole-containing compounds. Below are representative protocols for key transformations of the isoxazole ring.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This procedure describes a one-pot synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.

Materials:

-

Substituted aldoxime (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

N-Chlorosuccinimide (NCS) (1.1 mmol)

-

Pyridine (1.1 mmol)

-

Dichloromethane (DCM) (10 mL)

Procedure:

-

To a stirred solution of the aldoxime (1.0 mmol) and pyridine (1.1 mmol) in DCM (10 mL) at 0 °C, add NCS (1.1 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add the terminal alkyne (1.2 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling of a 4-Iodoisoxazole

This protocol outlines the coupling of a terminal alkyne with a 4-iodoisoxazole derivative.[1]

Materials:

-

3,5-Disubstituted-4-iodoisoxazole (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Pd(PPh₃)₂Cl₂ (0.05 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol)

-

Triethylamine (TEA) (3.0 mmol)

-

Tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a degassed solution of the 4-iodoisoxazole (1.0 mmol) in THF (10 mL), add Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.1 mmol), and TEA (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6-12 hours under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 4-alkynylisoxazole product.[1]

Protocol 3: Ring-Opening of an Isoxazole to a β-Enaminone

This procedure describes the reductive ring-opening of an isoxazole using catalytic hydrogenation.

Materials:

-

Substituted isoxazole (1.0 mmol)

-

Palladium on carbon (10% Pd/C) (10 mol%)

-

Ethanol (15 mL)

-

Hydrogen gas

Procedure:

-

Dissolve the isoxazole (1.0 mmol) in ethanol (15 mL) in a flask suitable for hydrogenation.

-

Add the 10% Pd/C catalyst (10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude β-enaminone, which can be purified further if necessary.

Visualizing Reactivity and Biological Interactions

Graphical representations of reaction workflows and signaling pathways provide a clear and intuitive understanding of complex processes. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of isoxazole chemistry and pharmacology.

Reactivity Overview

The following diagram illustrates the principal reactive pathways of the isoxazole ring system.

Experimental Workflow: Sonogashira Coupling

This diagram outlines the typical laboratory workflow for a Sonogashira coupling reaction involving a halo-isoxazole.

Signaling Pathway Inhibition: Isoxazoles as COX-2 Inhibitors

Many isoxazole-containing compounds exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). This diagram illustrates the COX-2 signaling pathway and the point of inhibition by isoxazole derivatives.

References

Initial Toxicity Assessment of 5-Cyclopropylisoxazole-4-Carboxylic Acid: A Technical Guide

Disclaimer: This document provides a framework for conducting an initial toxicity assessment of 5-cyclopropylisoxazole-4-carboxylic acid based on publicly available data and standard toxicological methodologies. No comprehensive experimental toxicity studies for this specific compound have been published to date. Therefore, the information herein outlines a predictive and strategic approach for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a thorough evaluation of its toxicological profile is a critical step in the risk assessment and development process. In the absence of published experimental data, a tiered approach beginning with in silico (computational) predictions, followed by targeted in vitro assays, is a scientifically sound and resource-efficient strategy. This guide details this proposed workflow, providing methodologies for key experiments and predictive models.

Compound Identification and Known Hazard Profile

The primary information available for this compound is from chemical suppliers and databases. This information provides a baseline for its identity and general hazards.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| CAS Number | 124845-04-1 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Powder or liquid |

| Storage | Room temperature, dry, sealed |

Table 2: Summary of GHS Hazard Information from Safety Data Sheets (SDS)

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Eye Irritation | H319 | Causes serious eye irritation |

Note: This information is based on supplier SDS and may not be derived from comprehensive toxicological testing.

Tier 1: In Silico Toxicity Prediction

Computational toxicology uses computer models to predict the potential toxicity of chemicals based on their structure. These methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for prioritizing compounds for further testing and for guiding the design of experimental studies.

A proposed in silico assessment workflow can efficiently screen for a wide range of potential toxicities.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 5-cyclopropylisoxazole-4-carboxamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 5-cyclopropylisoxazole-4-carboxamides represent a class of heterocyclic compounds with significant potential in agrochemical and pharmaceutical research. Notably, derivatives of this scaffold have demonstrated potent herbicidal activity through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is a key component in the carotenoid biosynthesis pathway in plants. Its inhibition leads to a characteristic bleaching phenotype and ultimately, plant death. The versatile synthesis of these compounds allows for the creation of diverse chemical libraries, facilitating structure-activity relationship (SAR) studies and the development of novel, highly active analogues.

This document provides a detailed, step-by-step protocol for the synthesis of N-substituted 5-cyclopropylisoxazole-4-carboxamides, including the preparation of the key intermediate, 5-cyclopropylisoxazole-4-carboxylic acid.

Overall Synthetic Scheme

The synthesis of N-substituted 5-cyclopropylisoxazole-4-carboxamides is typically achieved in a two-step sequence. The first step involves the construction of the this compound core. This is followed by an amide coupling reaction with a variety of primary or secondary amines to yield the final products.

Experimental Protocols

Step 1: Synthesis of this compound

This procedure involves the formation of an intermediate, ethyl 5-cyclopropylisoxazole-4-carboxylate, followed by its hydrolysis.

Part A: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate

This synthesis is based on the reaction of a β-ketoester equivalent with hydroxylamine.

Materials:

-

Ethyl 2-(cyclopropanecarbonyl)-3-ethoxyacrylate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(cyclopropanecarbonyl)-3-ethoxyacrylate (1 equivalent) in ethanol (100 mL).

-

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water (20 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-cyclopropylisoxazole-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography.

Part B: Hydrolysis to this compound

Materials:

-

Ethyl 5-cyclopropylisoxazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude ethyl 5-cyclopropylisoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (5 equivalents).

-

Stir the mixture at room temperature for 12-16 hours. Monitor the hydrolysis by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. If a precipitate does not form, extract the acidified solution with ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the product.

Step 2: General Protocol for the Synthesis of N-substituted 5-cyclopropylisoxazole-4-carboxamides

This protocol describes a general method for the amide coupling of this compound with a substituted amine using common coupling reagents.

Materials:

-

This compound

-

Substituted amine (e.g., benzylamine derivatives)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

-

Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Add the substituted amine (1.1 equivalents) followed by the dropwise addition of DIPEA or TEA (2-3 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5-cyclopropylisoxazole-4-carboxamide.

Quantitative Data

The following table summarizes representative yields for the synthesis of various N-substituted 5-cyclopropylisoxazole-4-carboxamides.

| Compound ID | R Group (Substituent on Amine) | Yield (%) | Melting Point (°C) | Reference |

| 1a | Benzyl | 85 | 110-112 | [3] |

| 1b | 4-Chlorobenzyl | 88 | 135-137 | [3] |

| 1c | 4-Methylbenzyl | 82 | 118-120 | [3] |

| 1d | 4-Methoxybenzyl | 86 | 124-126 | [3] |

| 1e | Phenyl | 75 | 142-144 | |

| 1f | 4-Fluorophenyl | 78 | 151-153 |

Note: Data for compounds 1e and 1f are representative and may vary based on specific reaction conditions.

Mechanism of Action: HPPD Inhibition

Many 5-cyclopropylisoxazole-4-carboxamide derivatives exhibit their herbicidal effects by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid production. Carotenoids protect chlorophyll from photo-oxidation. Inhibition of HPPD disrupts this pathway, leading to the degradation of chlorophyll and the characteristic bleaching of plant tissues.

References

Application Notes and Protocols for the Coupling of 5-Cyclopropylisoxazole-4-carboxylic Acid with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of modern drug discovery and development. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and derivatives of 5-cyclopropylisoxazole-4-carboxylic acid are of significant interest for the synthesis of novel therapeutic agents. This document provides detailed protocols for the coupling of this compound with a variety of primary and secondary amines, which are crucial intermediates in the synthesis of N-substituted-5-cyclopropylisoxazole-4-carboxamides.

Three common and effective methods for this transformation are presented:

-

Acyl Chloride Formation followed by Amination: A robust and often high-yielding two-step process.

-

HATU-Mediated Coupling: A popular method known for its high efficiency and mild reaction conditions.

-

EDC/HOBt-Mediated Coupling: A widely used carbodiimide-based coupling method.

These protocols are designed to be adaptable for a range of amine substrates, from simple aliphatic and aromatic amines to more complex and sterically hindered examples.

Data Presentation: Comparison of Coupling Methods

The following table summarizes typical reaction conditions and expected outcomes for the different coupling protocols. Please note that yields are highly dependent on the specific amine substrate and purification method.

| Coupling Method | Key Reagents | Typical Solvent(s) | Temperature (°C) | Typical Reaction Time | General Applicability & Notes |

| Acyl Chloride | Thionyl Chloride (SOCl₂), Pyridine | Dichloromethane (DCM), Toluene | 0 to Reflux | 30 min - 4 h | Broad applicability, especially for less sensitive substrates. The intermediate acyl chloride can be isolated or used in situ. |

| HATU Coupling | HATU, DIPEA (or other non-nucleophilic base) | DMF, DCM, Acetonitrile | 0 to Room Temp | 1 - 18 h | High efficiency, even with hindered amines.[1] Generally low rates of racemization. |

| EDC/HOBt Coupling | EDC, HOBt, DIPEA (or other base) | DMF, DCM | 0 to Room Temp | 12 - 24 h | A classic and cost-effective method. HOBt is added to suppress side reactions and racemization. |

Mandatory Visualizations

Signaling Pathway of Amide Bond Formation

Caption: Overview of activation pathways for amide synthesis.

Experimental Workflow for Amide Coupling

Caption: Step-by-step workflow for amide coupling reactions.

Experimental Protocols

Materials and Reagents

-

This compound

-

Amine of interest

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Pyridine

-

Anhydrous solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene, Acetonitrile

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Protocol 1: Acyl Chloride Formation and Amination

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which is then reacted with the amine.

Step 1: Synthesis of 5-Cyclopropylisoxazole-4-carbonyl Chloride

-

To a solution of this compound (1.0 eq.) in anhydrous toluene or DCM (approx. 0.2 M), add thionyl chloride (1.5-2.0 eq.).

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the mixture to reflux and stir for 1-3 hours under an inert atmosphere. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the formation of the methyl ester.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 5-cyclopropylisoxazole-4-carbonyl chloride is typically used in the next step without further purification.